1,1'-(Buta-1,3-diene-1,1-diyl)dicyclopropane
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Overview
Description
1,1’-(Buta-1,3-diene-1,1-diyl)dicyclopropane is an organic compound characterized by its unique structure, which includes a buta-1,3-diene moiety linked to two cyclopropane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Buta-1,3-diene-1,1-diyl)dicyclopropane can be achieved through several methods. One common approach involves the cycloaddition of bicyclo[1.1.0]butanes with suitable dienes under controlled conditions . Another method utilizes the oxidative dehydrogenation of alkylbenzenes to olefins, followed by a dehydrogenative C–H homocoupling reaction to form buta-1,3-dienes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using eco-friendly and cost-effective methods. For instance, visible-light photocatalysis using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) has been reported as an efficient and scalable method for producing buta-1,3-dienes .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Buta-1,3-diene-1,1-diyl)dicyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can yield saturated hydrocarbons or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons .
Scientific Research Applications
1,1’-(Buta-1,3-diene-1,1-diyl)dicyclopropane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research into its derivatives could lead to new therapeutic agents with unique mechanisms of action.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which 1,1’-(Buta-1,3-diene-1,1-diyl)dicyclopropane exerts its effects involves its highly strained ring system, which makes it reactive and capable of undergoing various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
1,1’-(Buta-1,3-diyne-1,4-diyldicyclohexane): This compound has a similar structure but includes cyclohexane rings instead of cyclopropane.
Bicyclo[1.1.0]butanes: These compounds share the bicyclic structure and are used in similar synthetic applications.
1,1’-(1,3-Butadiyne-1,4-diyl)bisbenzene: This compound features a butadiyne linkage with benzene rings.
Uniqueness
1,1’-(Buta-1,3-diene-1,1-diyl)dicyclopropane is unique due to its combination of a buta-1,3-diene moiety with cyclopropane rings, which imparts significant strain and reactivity. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Properties
CAS No. |
1618-12-8 |
---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
1-cyclopropylbuta-1,3-dienylcyclopropane |
InChI |
InChI=1S/C10H14/c1-2-3-10(8-4-5-8)9-6-7-9/h2-3,8-9H,1,4-7H2 |
InChI Key |
HYOVDFQNDBDJJD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=C(C1CC1)C2CC2 |
Origin of Product |
United States |
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